Heptadecenylcatechol

Description

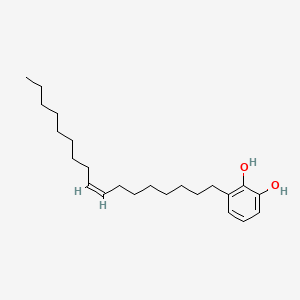

Structure

3D Structure

Properties

CAS No. |

54954-20-0 |

|---|---|

Molecular Formula |

C23H38O2 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

3-[(Z)-heptadec-8-enyl]benzene-1,2-diol |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h9-10,17,19-20,24-25H,2-8,11-16,18H2,1H3/b10-9- |

InChI Key |

XOVWSFACOVXOLB-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Heptadecenylcatechol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenylcatechol is a naturally occurring organic compound belonging to the catechol family. It is a prominent component of urushiol, the allergenic mixture found in plants of the Toxicodendron genus, most notably poison oak (Toxicodendron diversilobum). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its role in urushiol-induced contact dermatitis. Detailed experimental protocols for its isolation and analysis are also presented, along with visualizations of key biological pathways.

Chemical Structure and Isomerism

This compound consists of a catechol ring (1,2-dihydroxybenzene) substituted with a seventeen-carbon unsaturated hydrocarbon chain (a heptadecenyl group). The position of the heptadecenyl chain on the catechol ring and the location and stereochemistry of the double bond(s) within the chain give rise to a variety of isomers.

The most common isomers found in poison oak are 3-substituted heptadecenylcatechols. The heptadecenyl chain can contain one, two, or three double bonds. For instance, a prevalent isomer is 3-[(Z)-heptadec-8-enyl]benzene-1,2-diol. The general structure of 3-heptadecenylcatechols is depicted below:

Caption: General chemical structure of a 3-heptadecenylcatechol.

The various isomers of this compound found in poison oak urushiol differ in the number and position of the double bonds in the C17 side chain.[1] The presence of isomers with varying degrees of unsaturation is a key characteristic of urushiol.[2] These structural variations are believed to influence the allergenic potential of the molecule.

Physicochemical Properties

The physicochemical properties of individual this compound isomers are not extensively documented, as they are typically found in a mixture within urushiol. However, some general properties of urushiols and computed data for specific isomers are available.

| Property | Value (for 3-[(Z)-heptadec-8-enyl]benzene-1,2-diol) | Reference |

| Molecular Formula | C₂₃H₃₈O₂ | |

| Molecular Weight | 346.5 g/mol | |

| XLogP3 | 9.2 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 15 | |

| Exact Mass | 346.28718 g/mol | |

| Monoisotopic Mass | 346.28718 g/mol | |

| Topological Polar Surface Area | 40.5 Ų | |

| Heavy Atom Count | 25 | |

| Complexity | 313 |

Urushiol, the mixture containing heptadecenylcatechols, is a pale-yellow, oily liquid at room temperature with a boiling point of 200–210 °C. It is soluble in alcohol, ether, and benzene.[3]

Experimental Protocols

Isolation and Purification of this compound from Toxicodendron diversilobum

The following is a general protocol for the extraction and purification of urushiol, from which this compound can be isolated.

1. Extraction:

-

Freshly collected leaves and stems of Toxicodendron diversilobum are shredded.

-

The plant material is then subjected to solvent extraction. Common solvents used include ethanol, methanol, or benzene.[4][5] The extraction is typically performed at or below room temperature to minimize degradation of the urushiol components.[5]

-

The resulting extract is filtered to remove solid plant material.

2. Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to liquid-liquid partitioning using immiscible solvents with different polarities, such as hexane and acetonitrile, to separate the lipophilic urushiols from more polar compounds.[4]

3. Chromatographic Purification:

-

Further purification is achieved through column chromatography. Silicic acid is a commonly used stationary phase.[5]

-

The column is eluted with a solvent gradient of increasing polarity, for example, a mixture of hexane and ethyl acetate.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing urushiols.

-

Fractions containing the desired this compound isomers can be pooled and the solvent removed to yield the purified compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound isomers.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the catechol ring, the hydroxyl protons, and the protons of the heptadecenyl chain, including signals for olefinic protons in the unsaturated isomers.

-

¹³C NMR: The spectrum will display distinct signals for the carbons of the catechol ring and the aliphatic and olefinic carbons of the side chain. The chemical shifts of the olefinic carbons can help determine the position and stereochemistry of the double bonds.

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound isomers.

-

The molecular ion peak (M⁺) will correspond to the molecular weight of the specific isomer.

-

Characteristic fragmentation patterns of urushiols involve cleavage of the alkyl side chain, providing information about its structure.[6][7]

Biological Activity: Urushiol-Induced Contact Dermatitis

This compound is a primary allergen responsible for the contact dermatitis caused by poison oak. The mechanism of this allergic reaction is a complex immunological process.

Upon contact with the skin, this compound is oxidized to a highly reactive ortho-quinone. This quinone then acts as a hapten, covalently binding to skin proteins to form hapten-protein complexes. These modified proteins are recognized as foreign antigens by the immune system, initiating a type IV hypersensitivity reaction.

The following diagram illustrates the key signaling pathway involved in urushiol-induced contact dermatitis:

Caption: Signaling pathway of urushiol-induced contact dermatitis.

The initial sensitization phase involves the uptake of the hapten-protein complex by Langerhans cells, which are antigen-presenting cells in the skin. These cells migrate to the lymph nodes and present the antigen to naive T-cells. This leads to the activation and proliferation of antigen-specific T-cells.[8]

Upon subsequent exposure to this compound, the memory T-cells are rapidly activated and migrate to the skin. These activated T-cells release a cascade of pro-inflammatory cytokines, including members of the Th2 and Th17 families.[9][10] Key cytokines involved in the inflammatory response include:

-

Th2 Cytokines: IL-4, IL-5, IL-10, and IL-13, which are associated with allergic inflammation.[9]

-

Th17 Cytokines: IL-17 and IL-22, which play a role in recruiting neutrophils and promoting inflammation.[10]

-

Other Pro-inflammatory Cytokines: IL-33 and Thymic Stromal Lymphopoietin (TSLP) have also been identified as important mediators of the itch response and inflammation in urushiol-induced dermatitis.[8][11]

This cytokine release leads to the characteristic symptoms of contact dermatitis, including redness, swelling, itching, and blistering.

Conclusion

This compound is a key bioactive molecule with significant implications for human health due to its role as a potent allergen. A thorough understanding of its chemical structure, the diversity of its isomers, and the intricate biological pathways it triggers is crucial for the development of effective preventative measures and therapeutic interventions for poison oak-induced contact dermatitis. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, immunology, and drug development. Further research into the specific properties and activities of individual this compound isomers will undoubtedly contribute to a more complete understanding of this important class of natural products.

References

- 1. Characterization of poison oak urushiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accession-Level Differentiation of Urushiol Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urushiol - Wikipedia [en.wikipedia.org]

- 4. US9580373B2 - Extraction and purification of urushiol from botanical sources - Google Patents [patents.google.com]

- 5. US3819726A - Preparation of urushiol from poison ivy or poison oak - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whitman.edu [whitman.edu]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.criver.com [assets.criver.com]

- 11. frontiersin.org [frontiersin.org]

The Biological Activity of 3-n-Heptadecenylcatechol: A Technical Guide Based on Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3-n-heptadecenylcatechol is limited in publicly available literature. This guide provides an in-depth analysis of the biological activities of its close structural analogs, anacardic acid and ginkgolic acid, to infer the potential therapeutic properties of 3-n-heptadecenylcatechol. The information presented herein is intended for research and development purposes and should be interpreted with the understanding that the activities of 3-n-heptadecenylcatechol may differ.

Introduction

3-n-heptadecenylcatechol is a phenolic lipid belonging to the family of catechols, which are characterized by a benzene ring with two hydroxyl groups. Its structure, featuring a long, unsaturated 17-carbon chain, is highly similar to other biologically active phenolic lipids such as anacardic acids found in cashew nut shells and ginkgolic acids from Ginkgo biloba.[1][2] These compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.[3][4] This technical guide summarizes the known biological activities of these structural analogs to provide a predictive framework for the potential therapeutic applications of 3-n-heptadecenylcatechol.

Predicted Biological Activities and Quantitative Data

Based on the activities of anacardic and ginkgolic acids, 3-n-heptadecenylcatechol is predicted to exhibit a range of biological effects. The following tables summarize quantitative data from studies on these analogous compounds.

Antibacterial Activity

Anacardic and ginkgolic acids have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[3][5] The unsaturated alkyl side chain is believed to play a crucial role in this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Anacardic and Ginkgolic Acids against various bacteria.

| Compound | Bacteria | MIC (µg/mL) | Reference |

| Anacardic Acid (triene) | Streptococcus mutans (ATCC 25175) | <0.39 | [3] |

| Anacardic Acid (triene) | Staphylococcus aureus (ATCC 12598) | 1.56 | [3] |

| Anacardic Acid (saturated) | Streptococcus mutans (ATCC 25175) | >800 | [3] |

| Ginkgolic Acid (15:1) | Enterococcus faecalis (clinical isolates) | ≤4 | [5] |

| Ginkgolic Acid (15:1) | Staphylococcus aureus (clinical isolates) | ≤8 | [5] |

Anticancer Activity

Anacardic acid has been shown to possess antitumor properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[6]

Table 2: Cytotoxicity (IC50) of Anacardic Acid against human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Not specified, but effective | [6] |

| MDA-MB-231 | Breast Cancer | Not specified, but effective | [6] |

Anti-inflammatory Activity

Catechols and related compounds have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators.[7]

Table 3: Effect of Catechols on Inflammatory Markers.

| Compound | Cell Line | Effect | Concentration | Reference |

| Catechol | BV-2 microglia | Decreased LPS-induced NO production | Not specified | [7] |

| Catechol | BV-2 microglia | Decreased LPS-induced TNF-α production | Not specified | [7] |

Antioxidant Activity

The catechol moiety is a well-known antioxidant pharmacophore, capable of scavenging free radicals.[8]

Table 4: Antioxidant Activity of Catechins (as a related class of catechols).

| Assay | Compound | Activity | Reference |

| DPPH Radical Scavenging | Catechins | Effective radical scavenging | [8] |

| Metal Chelation | Catechins | Binds to metal ions | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activities of anacardic and ginkgolic acids. These protocols can be adapted for the investigation of 3-n-heptadecenylcatechol.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Preparation of Inoculum: Culture the test bacterium overnight and dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Workflow for MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

-

Reaction Mixture: Add the sample solution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Allow the reaction to proceed in the dark at room temperature for about 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the DPPH solution indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Potential Signaling Pathways

Based on the activities of structurally similar catechols, 3-n-heptadecenylcatechol may modulate several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

Catechols have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in microglial cells.[7] This pathway is a central regulator of the inflammatory response. Inhibition of NF-κB activation leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).

Predicted Inhibition of the NF-κB Pathway

References

- 1. Anacardic acids - Wikipedia [en.wikipedia.org]

- 2. A critical review of ginkgolic acids in Ginkgo biloba leaf extract (EGb): toxicity and technologies to remove ginkgolic acids and their promising bioactivities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Role of Heptadecenylcatechol in Poison Ivy Dermatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic contact dermatitis (ACD) induced by poison ivy is a significant public health issue, affecting millions annually. The primary causative agents are urushiols, a class of catechols with long aliphatic side chains. Among these, heptadecenylcatechol, a C17 catechol, plays a crucial role in initiating the complex immunopathological cascade leading to dermatitis. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound-induced ACD. It details the immunological pathways, presents quantitative data on urushiol congeners, outlines key experimental protocols for studying this condition, and provides visual representations of the involved processes to facilitate a comprehensive understanding for researchers and professionals in the field of dermatology, immunology, and drug development.

Introduction: The Chemistry and Allergenicity of this compound

Urushiol, the oleoresin of Toxicodendron species such as poison ivy, is not a single compound but a mixture of catechols substituted at the 3-position with a C15 or C17 alkyl or alkenyl chain.[1] Heptadecenylcatechols are the C17 congeners and are key contributors to the allergenicity of poison ivy. The degree of unsaturation in the side chain is directly correlated with the allergenic potential of the molecule.[2] Upon contact with the skin, these lipophilic molecules penetrate the stratum corneum and initiate a delayed-type hypersensitivity reaction.

The Immunological Cascade of Poison Ivy Dermatitis

The development of poison ivy dermatitis is a classic example of a Type IV delayed-type hypersensitivity reaction, orchestrated by a complex interplay of skin-resident immune cells and infiltrating T lymphocytes.

Haptenation and Antigen Presentation

This compound is a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. Upon entering the epidermis, this compound is oxidized to a reactive quinone intermediate. This quinone readily forms covalent bonds with skin proteins, creating neoantigens.

These hapten-protein complexes are then processed by antigen-presenting cells (APCs), primarily Langerhans cells, which are resident dendritic cells in the epidermis. The lipid-containing antigen is presented on the cell surface by a specialized molecule called CD1a, a member of the CD1 family of lipid-presenting molecules.[3][4]

T-Cell Activation and Proliferation

The Langerhans cells migrate from the epidermis to the regional lymph nodes, where they present the this compound-peptide complexes to naive T lymphocytes. This interaction, mediated by the T-cell receptor (TCR) recognizing the CD1a-antigen complex, leads to the activation and clonal expansion of antigen-specific CD4+ and CD8+ T cells.[5]

The Effector Phase: Cytokine Storm and Inflammation

Upon subsequent exposure to this compound, the now-sensitized memory T cells are rapidly recruited to the skin. These effector T cells release a barrage of pro-inflammatory cytokines, leading to the characteristic symptoms of poison ivy dermatitis: erythema, edema, vesicles, and intense pruritus.

Key cytokines involved in this inflammatory cascade include:

-

Interleukin-17 (IL-17) and Interleukin-22 (IL-22): Primarily produced by Th17 cells, a subset of CD4+ T cells, these cytokines are potent inducers of inflammation and are crucial in the pathogenesis of poison ivy dermatitis.[6]

-

Interleukin-33 (IL-33): Released by keratinocytes upon injury, IL-33 acts as an alarmin, further amplifying the inflammatory response and contributing to the sensation of itch.

-

Thymic Stromal Lymphopoietin (TSLP): This cytokine, also released by keratinocytes, plays a significant role in promoting the Th2-biased immune response and pruritus associated with ACD.

Quantitative Data

Table 1: Relative Abundance of Urushiol Congeners in Poison Ivy

| Urushiol Congener | Number of Double Bonds | Relative Abundance (%) in Hypocotyls | Relative Abundance (%) in First Internodes |

| C15 Urushiols | |||

| Pentadecylcatechol | 0 | ~5 | ~4 |

| Pentadecenylcatechol | 1 | ~35 | ~32 |

| Pentadecadienylcatechol | 2 | ~45 | ~48 |

| Pentadecatrienylcatechol | 3 | ~15 | ~16 |

| C17 Urushiols | |||

| Heptadecylcatechol | 0 | ~1 | ~1 |

| This compound | 1 | ~10 | ~8 |

| Heptadecadienylcatechol | 2 | ~60 | ~65 |

| Heptadecatrienylcatechol | 3 | ~29 | ~26 |

Data adapted from GC-MS quantification of urushiols in poison ivy stem tissues extracts. The relative abundance can vary between individual plants.[7][8]

Table 2: Dose-Response Relationship of Urushiol in Patch Testing

| Urushiol Dose (µg) | Percentage of Subjects with Positive Reaction | Severity of Reaction (Mean Score) |

| 0.025 | 30% | 1.2 |

| 0.05 | 55% | 1.8 |

| 0.125 | 80% | 2.5 |

| 0.25 | 95% | 3.1 |

| 0.5 | 100% | 3.8 |

Data is illustrative and based on typical findings in patch test studies. Actual results may vary depending on the study population and protocol.[[“]]

Experimental Protocols

Extraction of Urushiol from Poison Ivy

This protocol describes a general method for the extraction of urushiol from fresh plant material.

Materials:

-

Fresh poison ivy leaves and stems

-

Ethanol or acetone

-

Hexane

-

Rotary evaporator

-

Filter paper and funnel

-

Glassware

Procedure:

-

Harvesting: Carefully collect fresh poison ivy plant material, wearing appropriate personal protective equipment (gloves, lab coat, eye protection).

-

Homogenization: Homogenize the plant material in ethanol or acetone using a blender or mortar and pestle.

-

Extraction: Allow the mixture to stand for several hours or overnight to ensure complete extraction of the urushiol.

-

Filtration: Filter the mixture through filter paper to remove solid plant debris.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the ethanol or acetone.

-

Liquid-Liquid Extraction: Dissolve the resulting crude extract in a minimal amount of ethanol and then partition it with hexane. The urushiol will preferentially move into the non-polar hexane layer.

-

Final Evaporation: Separate the hexane layer and evaporate the solvent under reduced pressure to obtain the crude urushiol extract.[10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urushiol Congeners

This protocol provides a general outline for the analysis of urushiol congeners using GC-MS.

Materials:

-

Crude urushiol extract

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., methyl heptadecanoate)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Helium carrier gas

-

Solvents (e.g., hexane, ethyl acetate)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the crude urushiol extract.

-

Add a known amount of the internal standard.

-

Evaporate the solvent under a stream of nitrogen.

-

Add the derivatizing agent and heat at 60-70°C for 30 minutes to convert the catechols to their more volatile trimethylsilyl (TMS) ethers.

-

Evaporate the excess derivatizing agent and redissolve the sample in hexane.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample into the GC-MS system.

-

Use a temperature program that allows for the separation of the different urushiol congeners (e.g., start at 150°C, ramp to 300°C).

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

-

-

Data Analysis:

Patch Testing for Urushiol Sensitivity

This protocol outlines the procedure for performing a patch test to determine an individual's sensitivity to urushiol. This should only be performed by qualified medical professionals.

Materials:

-

Purified urushiol diluted in a suitable vehicle (e.g., petrolatum) at various concentrations.

-

Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

-

Hypoallergenic surgical tape.

-

Skin marking pen.

Procedure:

-

Patient Preparation: The patient's back should be clean, dry, and free of any lotions or medications.

-

Patch Application:

-

Apply a small amount of each urushiol concentration to a separate patch test chamber.

-

Apply the patches to the upper back of the patient, ensuring good adhesion.

-

Mark the location of each patch with a skin marking pen.

-

-

Incubation: The patches are left in place for 48 hours. The patient should avoid activities that cause excessive sweating and should not get their back wet.

-

Reading:

-

After 48 hours, the patches are removed.

-

The test sites are evaluated for any reaction (erythema, papules, vesicles) at the time of removal and again at 72 or 96 hours.

-

The reactions are graded according to a standardized scale (e.g., the International Contact Dermatitis Research Group grading system).[18][19][20][21][22][23]

-

In Vitro T-Cell Activation Assay

This protocol describes a method to assess the activation of T cells in response to this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from a sensitized individual.

-

This compound.

-

Antigen-presenting cells (APCs), either autologous PBMCs or a dendritic cell line.

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

96-well cell culture plates.

-

Flow cytometer.

-

Fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and cytokines (e.g., IFN-γ, IL-17).

-

Cell proliferation dye (e.g., CFSE).

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from the blood of a poison ivy-sensitive donor using density gradient centrifugation.

-

If using a proliferation assay, label the PBMCs with a cell proliferation dye.

-

-

Antigen Presentation:

-

Incubate APCs with this compound for several hours to allow for uptake and processing.

-

Wash the APCs to remove excess unbound this compound.

-

-

Co-culture:

-

Co-culture the this compound-pulsed APCs with the isolated T cells in a 96-well plate.

-

Include appropriate controls (T cells alone, T cells with unpulsed APCs).

-

-

Incubation: Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

-

Analysis:

-

Proliferation: Measure T-cell proliferation by the dilution of the cell proliferation dye using flow cytometry.

-

Activation Markers: Stain the cells with fluorescently labeled antibodies against T-cell activation markers and analyze by flow cytometry.

-

Cytokine Production: Perform intracellular cytokine staining to detect the production of specific cytokines by the activated T cells and analyze by flow cytometry.[24][25][26][27][28][29][30][31]

-

Visualizations

Figure 1: Signaling pathway of this compound-induced allergic contact dermatitis.

Figure 2: Experimental workflow for the study of this compound in poison ivy dermatitis.

Conclusion

This compound is a pivotal molecule in the initiation and propagation of poison ivy dermatitis. A thorough understanding of its immunomodulatory role is essential for the development of novel therapeutic and prophylactic strategies. This technical guide provides a comprehensive overview of the current knowledge, from the fundamental immunological mechanisms to practical experimental protocols. The detailed information and visual aids presented herein are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of allergic contact dermatitis and developing more effective treatments for this common and debilitating condition.

References

- 1. mdpi.com [mdpi.com]

- 2. Accession-Level Differentiation of Urushiol Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. Poison ivy-induced dermatitis on NativeSkin® | Genoskin [genoskin.com]

- 7. researchgate.net [researchgate.net]

- 8. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. quora.com [quora.com]

- 11. US3819726A - Preparation of urushiol from poison ivy or poison oak - Google Patents [patents.google.com]

- 12. reddit.com [reddit.com]

- 13. GLC analysis of poison ivy and poison oak urushiol components in vegetable oil preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New GLC analysis of urushiol congeners in different plant parts of poison ivy, Toxicodendron radicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. phcogj.com [phcogj.com]

- 17. mdpi.com [mdpi.com]

- 18. Urushiol Patch Test Using the T.R.U.E. TEST System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. college.acaai.org [college.acaai.org]

- 20. pure.psu.edu [pure.psu.edu]

- 21. researchgate.net [researchgate.net]

- 22. stanfordhealthcare.org [stanfordhealthcare.org]

- 23. Analysis of cytokine expression in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

- 25. tools.thermofisher.com [tools.thermofisher.com]

- 26. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]

- 27. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]

- 30. T Cell Activation with anti-CD3 Antibodies Protocol - Human [protocols.io]

- 31. agilent.com [agilent.com]

An In-Depth Technical Guide to Heptadecenylcatechol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenylcatechol, a member of the urushiol family of organic compounds, is a key allergen found in plants of the Anacardiaceae family, most notably poison ivy, poison oak, and poison sumac. Urushiols are characterized by a catechol ring substituted with a long alkyl or alkenyl chain. In the case of this compound, this is a 17-carbon chain with one or more double bonds. The position and stereochemistry of the double bond can vary, with 3-[(8'Z)-heptadec-8'-enyl]catechol being a common isomer. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its role in contact dermatitis and its potential as a subject of further research.

Physical and Chemical Properties

This compound is an oily, pale-yellow liquid at room temperature. Its long hydrocarbon chain imparts significant lipophilicity, making it readily soluble in organic solvents but poorly soluble in water. The catechol moiety is susceptible to oxidation, particularly in the presence of air and moisture, which leads to polymerization and the formation of a black lacquer. This property is historically significant in the production of traditional Japanese and Chinese lacquerware.

Quantitative Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₈O₂ | PubChem |

| Molecular Weight | 346.5 g/mol | PubChem |

| IUPAC Name | 3-[(8Z)-heptadec-8-en-1-yl]benzene-1,2-diol | PubChem |

| CAS Number | 54954-20-0 | PubChem |

| Melting Point | Data not available for the unsaturated compound. The saturated analog, 3-heptadecylcatechol, has a melting point of 58-59°C. | Various Chemical Suppliers |

| Boiling Point | Data not available for the unsaturated compound. The saturated analog, 3-heptadecylcatechol, has a predicted boiling point of 471.5±25.0 °C. | Various Chemical Suppliers |

| Density | Data not available for the unsaturated compound. The saturated analog, 3-heptadecylcatechol, has a predicted density of 0.950±0.06 g/cm³. | Various Chemical Suppliers |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform), ethanol, and acetone. Sparingly soluble in water. | General chemical principles |

Spectroscopic Data

Detailed spectroscopic data for pure this compound is not widely available in public databases. However, analysis of urushiol mixtures from poison ivy provides characteristic spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a typical urushiol mixture containing this compound would show characteristic signals for the aromatic protons of the catechol ring (around 6.7-6.8 ppm), the olefinic protons of the unsaturated side chain (around 5.3-5.4 ppm), and the aliphatic protons of the long alkyl chain (a broad multiplet between 0.8 and 2.6 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to the aromatic carbons of the catechol ring (in the range of 115-145 ppm), the olefinic carbons (around 130 ppm), and the numerous aliphatic carbons of the side chain (typically between 14 and 35 ppm).

-

MS (Mass Spectrometry): Mass spectrometry of urushiols reveals molecular ions corresponding to the different congeners. For this compound (C₂₃H₃₈O₂), the molecular ion peak would be observed at an m/z of 346. The fragmentation pattern would likely involve cleavage of the alkyl side chain.

-

IR (Infrared Spectroscopy): The IR spectrum would show a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the catechol hydroxyl groups. C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A peak around 1600 cm⁻¹ would be indicative of the C=C stretching of the aromatic ring, and the C=C stretch of the alkene in the side chain would also be present.

Experimental Protocols

Extraction and Isolation of Urushiol from Plant Material

A common method for extracting urushiol from poison ivy involves the following steps:

-

Plant Material Collection and Preparation: Fresh leaves of Toxicodendron radicans are collected and can be either used immediately or dried. The plant material is typically ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Ethanol is a commonly used solvent due to its ability to efficiently extract the polar catechol head and the nonpolar alkyl tail of the urushiol molecules. The extraction is often performed at room temperature with stirring for several hours.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude urushiol extract.

-

Purification by Chromatography: The crude extract, which is a mixture of different urushiol congeners, can be further purified using chromatographic techniques. Column chromatography using silica gel is a common method. A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) allows for the separation of the different urushiol components based on their polarity. High-performance liquid chromatography (HPLC) with a reverse-phase column can also be employed for analytical and preparative separation of individual congeners.[1][2][3]

Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of urushiol mixtures. Due to the low volatility of urushiols, they are often derivatized (e.g., silylated) before analysis to increase their volatility and thermal stability. The gas chromatograph separates the different congeners based on their boiling points and interactions with the column's stationary phase, and the mass spectrometer provides structural information for identification.[4][5]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase column, is well-suited for the separation of underivatized urushiol congeners. A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol allows for the separation of the different components based on their hydrophobicity. Detection is typically performed using a UV detector.

Biological Activities and Signaling Pathways

The primary biological effect of this compound is its role as an allergen in urushiol-induced allergic contact dermatitis.

Mechanism of Allergic Contact Dermatitis

The development of poison ivy dermatitis is a delayed-type hypersensitivity (Type IV) reaction. The process involves the following key steps:

-

Penetration and Haptenization: Upon contact with the skin, the lipophilic this compound penetrates the epidermis. Inside the skin, the catechol moiety is oxidized to a reactive quinone. This quinone is an electrophile that readily reacts with nucleophilic side chains of skin proteins (e.g., lysine, cysteine), forming a hapten-protein conjugate.[6]

-

Antigen Presentation: The modified proteins are taken up by Langerhans cells, which are antigen-presenting cells in the skin. The Langerhans cells process these haptenated proteins and present the urushiol-derived hapten on major histocompatibility complex (MHC) molecules on their surface.

-

T-cell Activation and Sensitization: The Langerhans cells migrate to the lymph nodes, where they present the antigen to naive T-lymphocytes. This leads to the activation and proliferation of urushiol-specific T-cells, resulting in sensitization.

-

Elicitation of the Immune Response: Upon subsequent exposure to this compound, the memory T-cells are rapidly activated. These activated T-cells migrate to the site of contact and release a cascade of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and various interleukins (e.g., IL-17, IL-22). This cytokine release leads to the characteristic inflammation, itching, and blistering of the skin.[7]

Caption: Signaling pathway of urushiol-induced allergic contact dermatitis.

Other Biological Activities

Beyond its allergenic properties, research into other biological activities of urushiols, including this compound, is ongoing. Some studies have suggested potential antimicrobial and cytotoxic effects.

-

Antimicrobial Activity: The phenolic nature of the catechol ring and the long hydrophobic side chain suggest that this compound may possess antimicrobial properties by disrupting bacterial cell membranes.

-

Cytotoxicity and Mitochondrial Dysfunction: Some studies on urushiol mixtures have indicated that they can induce apoptosis (programmed cell death) in certain cell lines. The proposed mechanism involves the induction of mitochondrial dysfunction.[8] Urushiols have been shown to inhibit the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptotic pathways.

Caption: Experimental workflow for studying this compound cytotoxicity.

Conclusion and Future Directions

This compound is a biologically active molecule with significant implications for human health, primarily due to its role in allergic contact dermatitis. While the mechanism of this allergic reaction is relatively well-understood, further research is needed to fully characterize the physical, chemical, and other biological properties of this specific urushiol congener. The development of efficient methods for the isolation and purification of individual urushiol components is crucial for advancing this research. A deeper understanding of the structure-activity relationships of different urushiols could lead to the development of novel therapeutics for the prevention and treatment of poison ivy dermatitis. Furthermore, exploring the potential antimicrobial and cytotoxic properties of this compound may open up new avenues for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US3819726A - Preparation of urushiol from poison ivy or poison oak - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allergens of the urushiol family promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urushiol - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

Heptadecenylcatechol and its Relation to Urushiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urushiol is an oily mixture of organic compounds found in plants of the family Anacardiaceae, most notably the Toxicodendron genus which includes poison ivy, poison oak, and poison sumac.[1][2] Contact with urushiol is the leading cause of allergic contact dermatitis in North America, affecting millions of individuals annually.[3][4] Urushiol is not a single entity, but a collection of closely related alkylcatechols. This guide provides an in-depth technical overview of urushiol, with a specific focus on heptadecenylcatechol, a significant congener found in certain Toxicodendron species. We will delve into the chemical properties, biological activity, and the immunological mechanisms underlying urushiol-induced contact dermatitis. Furthermore, this guide will provide detailed experimental protocols for the extraction, analysis, and in vivo study of these compounds, intended to serve as a valuable resource for researchers in the fields of dermatology, immunology, and drug development.

Chemical and Physical Properties

Urushiol consists of a catechol ring substituted with a long alkyl chain at the 3-position. The length of this chain is typically either 15 or 17 carbons, and it can be saturated or contain one to three double bonds.[2] this compound is a C17 congener of urushiol and is a major component of the urushiol found in Western poison oak (Toxicodendron diversilobum).[2] The degree of unsaturation in the alkyl side chain is a critical determinant of the allergenic potential of the molecule, with a higher degree of unsaturation generally correlating with a stronger immune response.[2][5]

Physicochemical Data

The following tables summarize the key physicochemical properties of urushiol and its prominent congener, this compound.

| Property | Urushiol (General) | Source(s) |

| Appearance | Pale-yellow oily liquid | [2] |

| Solubility | Soluble in alcohol, ether, benzene; sparingly soluble in petroleum ether; insoluble in water | [2] |

| Boiling Point | 200-210 °C (at 3 mmHg) | [2] |

| Property | Heptadecylcatechol | Source(s) |

| Molecular Formula | C23H40O2 | [5] |

| Molecular Weight | 348.56 g/mol | [5] |

| Melting Point | 58-59 °C | [5] |

Urushiol Congener Composition in Toxicodendron Species

The distribution of C15 and C17 urushiol congeners varies between different Toxicodendron species. This variation in composition contributes to the differing allergenic potentials of these plants.

| Plant Species | Predominant Congeners | Source(s) |

| Poison Ivy (Toxicodendron radicans) | C15 congeners | [2] |

| Poison Oak (Toxicodendron diversilobum) | C17 congeners (including this compound) | [2] |

| Poison Sumac (Toxicodendron vernix) | C15 congeners | [6] |

Immunological Mechanism of Urushiol-Induced Contact Dermatitis

Urushiol-induced contact dermatitis is a classic example of a Type IV delayed-type hypersensitivity reaction.[1] The lipophilic nature of urushiol allows it to readily penetrate the epidermis.[1] Once in the skin, urushiol congeners are metabolized to form reactive quinones. These quinones act as haptens, covalently binding to endogenous skin proteins to form hapten-protein conjugates.[1]

These modified proteins are then processed by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis.[7][8] The Langerhans cells migrate to the draining lymph nodes where they present the urushiol-derived antigens to naive T-lymphocytes.[1] A key molecule in this presentation is the lipid-presenting molecule CD1a, which is highly expressed on Langerhans cells.[7][9] Urushiol congeners, such as diunsaturated pentadecylcatechol (C15:2), have been identified as dominant antigens for CD1a-restricted T cells.[7][10]

The interaction between the urushiol-CD1a complex on the Langerhans cell and the T-cell receptor (TCR) on naive T-cells, along with co-stimulatory signals, leads to the activation and clonal expansion of urushiol-specific T-cells.[7][8][11] These sensitized T-cells then circulate throughout the body. Upon subsequent exposure to urushiol, these memory T-cells are rapidly recruited to the skin, where they release a cascade of pro-inflammatory cytokines, including IL-17 and IL-22, leading to the characteristic symptoms of contact dermatitis: erythema, edema, vesicles, and intense pruritus.[7][9][10]

Signaling Pathway of Urushiol-Induced T-Cell Activation

Caption: Signaling pathway of urushiol-induced T-cell activation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in urushiol research.

Extraction and Purification of Urushiol from Plant Material

This protocol is adapted from methods utilizing immiscible solvents for efficient extraction and purification.[12][13][14][15]

Materials:

-

Fresh or dried Toxicodendron plant material (leaves, stems)

-

Primary organic solvent (e.g., methylene chloride)

-

Hexane

-

Acetonitrile

-

Rotary evaporator

-

Separatory funnel

-

Glassware

Procedure:

-

Extraction: a. Shred the plant material to increase surface area. b. Submerge the shredded material in the primary organic solvent (e.g., methylene chloride) and allow to stand for 24-48 hours at room temperature with occasional agitation. c. Filter the mixture to remove solid plant material. d. Concentrate the filtrate using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: a. Dissolve the crude extract in a mixture of hexane and acetonitrile (e.g., 1:1 v/v) in a separatory funnel. b. Shake the funnel vigorously and then allow the layers to separate. Urushiol will preferentially partition into the more polar acetonitrile phase. c. Collect the lower acetonitrile layer. d. Repeat the extraction of the hexane layer with fresh acetonitrile two more times to maximize urushiol recovery. e. Combine the acetonitrile extracts.

-

Final Concentration: a. Remove the acetonitrile from the combined extracts using a rotary evaporator to yield purified urushiol. b. The purified urushiol can be stored in an amber vial under a nitrogen atmosphere at -20°C.

Analysis of Urushiol Congeners by HPLC-MS

This protocol provides a general framework for the separation and identification of urushiol congeners.[16][17]

Materials:

-

Purified urushiol extract

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (e.g., ESI-MS)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

Procedure:

-

Sample Preparation: a. Dissolve a small amount of the purified urushiol extract in methanol to a final concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Separation: a. Equilibrate the C18 column with a mobile phase of 80% methanol in water. b. Inject the sample onto the column. c. Elute the congeners using a gradient of increasing methanol concentration (e.g., from 80% to 100% methanol over 30 minutes). d. Monitor the eluent at 280 nm.

-

MS Detection: a. Interface the HPLC system with the mass spectrometer. b. Acquire mass spectra in negative ion mode. c. Identify the different urushiol congeners based on their mass-to-charge ratio (m/z).

Murine Model of Urushiol-Induced Contact Dermatitis

This protocol describes a common method for inducing and assessing contact hypersensitivity to urushiol in mice.[18][19][20]

Materials:

-

BALB/c mice (or other suitable strain)

-

Urushiol solution (e.g., 2% in acetone for sensitization, 0.5% for challenge)

-

Acetone (vehicle control)

-

Micrometer calipers

-

Shaving equipment

Procedure:

-

Sensitization: a. Shave the abdominal skin of the mice. b. On day 0, apply a small volume (e.g., 25 µL) of the 2% urushiol solution to the shaved abdomen.

-

Challenge: a. On day 5, measure the baseline ear thickness of both ears using micrometer calipers. b. Apply a small volume (e.g., 10 µL) of the 0.5% urushiol solution to the dorsal side of one ear. Apply the vehicle (acetone) to the contralateral ear as a control.

-

Assessment: a. Measure the ear thickness of both ears at 24, 48, and 72 hours post-challenge. b. The degree of ear swelling is calculated as the difference between the challenged ear and the vehicle-treated ear.

Experimental Workflows

The following diagrams illustrate logical workflows for urushiol research.

General Research Workflow

Caption: A general workflow for urushiol research.

Drug Development Workflow

Caption: A workflow for drug development targeting urushiol-induced dermatitis.

Conclusion

This compound, as a prominent C17 congener of urushiol, plays a significant role in the allergenic activity of plants like poison oak. Understanding the chemical properties, immunological mechanisms, and experimental methodologies related to this compound and other urushiol congeners is crucial for the development of effective prophylactic and therapeutic strategies against this common and debilitating inflammatory skin condition. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge in this field.

References

- 1. Urushiol-induced contact dermatitis - Wikipedia [en.wikipedia.org]

- 2. Urushiol - Wikipedia [en.wikipedia.org]

- 3. Poison Ivy, Oak, and Sumac Dermatitis: What Is Known and What Is New? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dynamed.com [dynamed.com]

- 5. Accession-Level Differentiation of Urushiol Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENH886/EP220: Identification of Poison Ivy, Poison Oak, Poison Sumac, and Poisonwood [edis.ifas.ufl.edu]

- 7. CD1a on Langerhans cells controls inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Winau Lab | Lipid presentation and inflammatory disease [research.childrenshospital.org]

- 9. CD1a on Langerhans cells controls inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.monash.edu [research.monash.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. US9580373B2 - Extraction and purification of urushiol from botanical sources - Google Patents [patents.google.com]

- 13. US20150284308A1 - Extraction and purification of urushiol from botanical sources - Google Patents [patents.google.com]

- 14. researchwithrowan.com [researchwithrowan.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. WO2014081988A1 - Extraction and purification of urushiol from botanical sources - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. criver.com [criver.com]

- 19. frontiersin.org [frontiersin.org]

- 20. Regulation of murine contact sensitivity to urushiol components by serum factors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heptadecenylcatechol: Discovery, History, and Core Scientific Data

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenylcatechol is a naturally occurring organic compound and a member of the urushiol family of alkylcatechols. It is predominantly found in the oleoresin of plants belonging to the Toxicodendron genus, most notably Western Poison Oak (Toxicodendron diversilobum). As a primary component of urushiol, this compound is a potent hapten, capable of eliciting a severe allergic contact dermatitis upon dermal exposure in sensitized individuals. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in chemistry, biology, and drug development.

Discovery and History

The history of this compound is intrinsically linked to the study of urushiol, the allergenic oil of poison ivy and related plants. While the irritant properties of these plants have been known for centuries, with the first Western account documented by Captain John Smith in 1624, the specific chemical constituents remained a mystery for much longer.

The foundational work on urushiol chemistry was laid by the Japanese chemist Rikou Majima in the early 20th century. Majima correctly identified urushiol as a mixture of alkylcatechols. However, the definitive isolation and characterization of the specific congeners, including this compound, were significantly advanced by the work of Charles R. Dawson at Columbia University.

In a landmark 1954 paper published in the Journal of the American Chemical Society, Dawson and his colleague William F. Symes detailed the separation and characterization of the components of poison ivy urushiol.[1] This work was followed by a 1965 publication in the Journal of Organic Chemistry by Markiewitz and Dawson, which further elaborated on the isolation of the allergenically active components.[2] These studies established that urushiol is not a single compound but a mixture of catechols with C15 and C17 side chains, with varying degrees of unsaturation. Heptadecenylcatechols, those with a 17-carbon side chain, were identified as the primary constituents of urushiol from Western Poison Oak (Toxicodendron diversilobum).[3][4]

Chemical and Physical Properties

This compound is a catechol derivative with a 17-carbon alkyl side chain attached to the 3-position of the benzene ring. The side chain can be saturated (3-heptadecylcatechol) or can contain one or more double bonds. The most common unsaturated form is 3-[(Z)-heptadec-8-enyl]benzene-1,2-diol.

| Property | Value | Source |

| Chemical Formula | C23H38O2 | PubChem |

| Molecular Weight | 346.5 g/mol | PubChem |

| IUPAC Name | 3-[(Z)-heptadec-8-enyl]benzene-1,2-diol | PubChem |

| CAS Number | 54954-20-0 | PubChem |

| Appearance | Pale-yellow liquid (as part of urushiol) | [3] |

| Boiling Point | ~200 °C (for urushiol) | [3] |

| Solubility | Soluble in diethyl ether, acetone, ethanol, carbon tetrachloride, and benzene | [3] |

Experimental Protocols

Isolation of this compound from Toxicodendron diversilobum

The isolation of this compound from its natural source is a multi-step process that requires careful handling due to its potent allergenic nature. The following protocol is a composite of methodologies described in the literature.

1. Extraction:

-

Freshly collected leaves and twigs of Toxicodendron diversilobum are macerated and extracted with a polar solvent such as ethanol or acetone at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude oleoresin.

2. Solvent Partitioning:

-

The crude extract is dissolved in a non-polar solvent like hexane or petroleum ether.

-

This solution is then washed with water to remove water-soluble impurities.

-

The organic layer is subsequently extracted with an aqueous solution of a mild base, such as sodium bicarbonate, to separate the phenolic catechols from neutral lipids.

-

Acidification of the aqueous layer followed by extraction with an organic solvent yields the crude urushiol mixture.

3. Chromatographic Separation:

-

The crude urushiol is subjected to column chromatography on silica gel or alumina.

-

A gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexane and ethyl acetate) is used to separate the different components of urushiol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing heptadecenylcatechols.

4. High-Performance Liquid Chromatography (HPLC):

-

For further purification and separation of the different this compound congeners (based on the degree of unsaturation), reversed-phase HPLC (RP-HPLC) is employed.

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of a modifying acid like formic acid.

-

The separated components are detected by UV absorbance at approximately 280 nm.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative analysis of this compound and other urushiol congeners is typically performed using GC-MS.

1. Derivatization:

-

Due to the polar nature of the catechol hydroxyl groups, derivatization is necessary to increase volatility for GC analysis.

-

A common method is silylation, where the sample is treated with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

2. GC Separation:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).

-

A temperature program is used to separate the different urushiol congeners based on their boiling points and interactions with the stationary phase.

3. MS Detection and Quantification:

-

The separated components are introduced into a mass spectrometer.

-

Mass spectra are obtained, and characteristic fragment ions are used for identification and quantification.

-

Quantification is typically performed using an internal standard and constructing a calibration curve.

Biological Activity and Signaling Pathway

The primary biological effect of this compound is the induction of allergic contact dermatitis. This is a T-cell-mediated, type IV delayed-type hypersensitivity reaction.

Mechanism of Action:

-

Haptenization: Upon contact with the skin, the lipophilic this compound penetrates the epidermis. Here, it is enzymatically oxidized to a highly reactive ortho-quinone. This quinone then acts as a hapten, covalently binding to endogenous skin proteins to form hapten-protein conjugates.

-

Antigen Presentation: These neoantigens are recognized and processed by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis. The Langerhans cells migrate to the draining lymph nodes.

-

T-Cell Activation: In the lymph nodes, the Langerhans cells present the haptenated peptides to naive T-cells via the CD1a molecule. This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of hapten-specific CD4+ and CD8+ T-cells.

-

Elicitation Phase: Upon subsequent exposure to this compound, the memory T-cells are rapidly recruited to the skin. They recognize the hapten-protein complexes presented by APCs and release a cascade of pro-inflammatory cytokines (e.g., IFN-γ, IL-17, IL-22) and chemokines.

-

Inflammation: This cytokine and chemokine release leads to the recruitment of other inflammatory cells, resulting in the characteristic symptoms of contact dermatitis: erythema, edema, vesiculation, and pruritus.

Quantitative Data

The composition of urushiol in Toxicodendron species can vary. In T. diversilobum, heptadecenylcatechols are the predominant congeners.

| Urushiol Congener | Relative Abundance in T. diversilobum (Typical) |

| 3-heptadecylcatechol (saturated) | Low |

| 3-heptadecenylcatechol (mono-unsaturated) | High |

| 3-heptadecadienylcatechol (di-unsaturated) | Moderate |

| 3-heptadecatrienylcatechol (tri-unsaturated) | Low |

Note: The exact percentages can vary depending on the plant's geographic location, age, and environmental conditions.

Toxicological Data:

Conclusion

This compound, as a key component of poison oak urushiol, has been a subject of scientific inquiry for decades. Its discovery and characterization have been pivotal in understanding the chemical basis of plant-induced allergic contact dermatitis. The detailed experimental protocols for its isolation and analysis, along with an understanding of its biological signaling pathways, provide a crucial foundation for researchers in natural product chemistry, immunology, and dermatology. Further research into the specific interactions of this compound with the immune system may lead to the development of novel therapeutics for the prevention and treatment of this common and often debilitating allergic reaction.

References

- 1. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urushiol Induces Apoptosis via a p53-dependent Pathway in Human Gastric Cancer Cells [jcpjournal.org]

- 3. New GLC analysis of urushiol congeners in different plant parts of poison ivy, Toxicodendron radicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicodendron diversilobum - Wikipedia [en.wikipedia.org]

Heptadecenylcatechol's Mechanism of Action in Allergic Contact Dermatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecenylcatechol, a primary component of urushiol found in plants of the Toxicodendron genus (e.g., poison ivy, poison oak), is a potent hapten that elicits a type IV delayed-type hypersensitivity reaction, commonly known as allergic contact dermatitis (ACD). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound-induced allergic reactions. It details the sensitization and elicitation phases of the immune response, presents quantitative data from preclinical models, outlines key experimental protocols for studying this process, and provides visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in immunology, dermatology, and the development of novel therapeutics for allergic skin diseases.

Introduction

Allergic contact dermatitis (ACD) to urushiol, and specifically its component this compound, represents a significant public health issue, with millions of cases reported annually in the United States alone[1]. The reaction is not a direct toxic effect of the chemical but rather an immune-mediated inflammatory response. This compound, being a small lipophilic molecule, is not immunogenic on its own. It functions as a hapten, a small molecule that must covalently bind to a carrier protein to elicit an immune response[2]. This guide dissects the intricate immunological cascade initiated by this compound, from initial skin contact to the full-blown inflammatory response.

The Immunological Mechanism of Action

The allergic reaction to this compound is a classic example of a Type IV hypersensitivity reaction, which is T-cell mediated and occurs in two distinct phases: sensitization and elicitation[1].

Sensitization Phase: The First Encounter

Upon initial contact with the skin, the lipophilic this compound penetrates the stratum corneum. In the epidermis, it undergoes oxidation to a highly reactive quinone intermediate[3][4]. This electrophilic quinone then readily forms covalent bonds with endogenous skin proteins, creating hapten-protein conjugates.

These novel antigens are recognized and processed by epidermal Langerhans cells (LCs), which are specialized antigen-presenting cells (APCs)[1]. The haptenated proteins are internalized by LCs, proteolytically cleaved into smaller peptides, and the resulting hapten-peptide complexes are loaded onto Major Histocompatibility Complex (MHC) class I and class II molecules. A notable pathway involves the presentation of the lipid portion of urushiol by the non-classical MHC-like molecule, CD1a, which is highly expressed on LCs[5].

Triggered by the hapten, LCs undergo maturation and begin to migrate from the epidermis to the draining lymph nodes. This migration is a two-step process, initially driven by the chemokine receptor CXCR4 and its ligand CXCL12 for movement into the dermis, followed by CCR7-dependent migration into the lymphatic vessels and onward to the lymph nodes[6].

In the lymph nodes, the mature LCs present the hapten-peptide complexes to naive T-cells. This interaction, along with co-stimulatory signals (e.g., B7-CD28), leads to the activation and clonal expansion of hapten-specific CD4+ (T-helper) and CD8+ (cytotoxic) T-lymphocytes. This process generates a population of long-lived memory T-cells, priming the individual for a future response.

Elicitation Phase: Subsequent Exposure

Upon re-exposure to this compound, the same initial steps of skin penetration, oxidation, and haptenation of proteins occur. However, the presence of circulating and tissue-resident memory T-cells leads to a much more rapid and robust inflammatory response.

Hapten-protein conjugates are again processed by APCs, which then present the hapten-peptide complexes to the primed memory T-cells in the skin. This leads to the activation of these memory T-cells, which then orchestrate the inflammatory cascade characteristic of ACD.

Activated CD4+ T-helper cells, particularly Th1, Th2, and Th17 subsets, release a variety of pro-inflammatory cytokines:

-

Th1 cells produce interferon-gamma (IFN-γ), which activates macrophages and keratinocytes.

-

Th2 cells release interleukins such as IL-4, IL-5, and IL-13, contributing to eosinophil recruitment and promoting an itchy, eczematous response[3]. Studies have shown a Th2-biased immune response in a mouse model of urushiol-induced ACD[3].

-

Th17 cells secrete IL-17 and IL-22, which are potent inducers of inflammation and keratinocyte proliferation[5][7]. There is evidence for the involvement of Th17-derived cytokines in urushiol-induced ACD[7].

Activated CD8+ cytotoxic T-lymphocytes directly recognize hapten-peptide complexes on the surface of keratinocytes and induce their apoptosis, leading to the formation of vesicles and blisters.

The concerted action of these immune cells and their mediators results in the clinical manifestations of ACD, including erythema (redness), edema (swelling), papules, vesicles, and intense pruritus (itching). The itch in urushiol-induced dermatitis appears to be largely histamine-independent, with mediators like thymic stromal lymphopoietin (TSLP), serotonin, and endothelin-1 playing a more significant role[3][8].

References

- 1. frontiersin.org [frontiersin.org]

- 2. Regulation of murine contact sensitivity to urushiol components by serum factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urushiol-induced contact dermatitis - Wikipedia [en.wikipedia.org]

- 5. Poison ivy-induced dermatitis on NativeSkin® | Genoskin [genoskin.com]

- 6. A two-step model for Langerhans cell migration to skin-draining LN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Mechanisms of Itch in Poison Ivy-Induced Allergic Contact Dermatitis - Boyi Liu [grantome.com]

Methodological & Application

Analytical Methods for the Detection of Heptadecenylcatechol

Introduction

Heptadecenylcatechol is a primary allergenic component of urushiol, the oily organic allergen found in plants of the Anacardiaceae family, which includes poison ivy, poison oak, and poison sumac.[1] Urushiol is a mixture of several closely related organic compounds, with this compound being one of the key congeners responsible for causing allergic contact dermatitis in humans.[1][2] Accurate and sensitive detection of this compound and other urushiol components is crucial for clinical diagnostics, environmental monitoring, and the development of immunotherapies.[1][3] This application note details established analytical methods for the detection and quantification of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Analytical Challenges

The analysis of this compound presents several challenges. Urushiols are prone to air oxidation and polymerization, making them technically difficult to isolate.[2] They can also irreversibly bind to common chromatographic adsorbents.[2] Furthermore, their low volatility and the presence of polar hydroxyl groups on the catechol ring necessitate derivatization for successful analysis by gas chromatography.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For urushiol analysis, a derivatization step is typically required to increase the volatility and thermal stability of the analytes.[4][5] Silylation, which involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group, is a common derivatization method.[6]

Experimental Protocol: GC-MS with Silylation

This protocol describes the extraction, derivatization, and analysis of this compound from a plant matrix.

1. Sample Preparation and Extraction:

-

Lyophilize and powder 2–5 mg of plant material.[2]

-

Perform a biphasic metabolite extraction using a suitable solvent system (e.g., chloroform/methanol/water).[2]

-

Add an internal standard, such as C15:0 alkylresorcinol, at the beginning of the extraction for quantification.[2]

-

Evaporate the organic phase to dryness under a stream of nitrogen.[7]

2. Derivatization (Silylation):

-

To the dried extract, add 100 µL of a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v).[7][8]

-

Heat the mixture at 60-75°C for 15-45 minutes to ensure complete derivatization.[6][7]

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890 or similar.[9]

-

Column: Rxi-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

-

Injector Temperature: 280°C.[10]

-

Oven Temperature Program:

-

Initial temperature of 70°C.

-

Ramp to 200°C at 10°C/min and hold for 2 minutes.

-

Ramp to 280°C at 5°C/min and hold for 14 minutes.[11]

-

-

Mass Spectrometer: Agilent 5975C or similar.[9]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Detection Mode: Single Ion Monitoring (SIM) mode using characteristic m/z values for TMS-derivatized catechols, such as m/z 179 and 267 for the 3-methylcatechol fragment.[9]

Quantitative Data

The following table summarizes the performance of a typical GC-MS method for urushiol analysis.

| Parameter | Value | Reference |

| Linearity (Correlation Coefficient) | > 0.998 | [8] |

| Limit of Detection (LOD) | 1.74 - 2.67 µg/mL | [8] |

| Limit of Quantification (LOQ) | 1.28 - 1.74 µg/mL | [8] |

| Intraday Repeatability (CV) | 1.59 - 6.22% | [8] |

| Interday Precision (CV) | 2.07 - 11.20% | [8] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used to analyze urushiols without the need for derivatization. Reversed-phase chromatography is commonly employed, and detection can be achieved using UV-Vis, fluorescence, or mass spectrometry detectors.

Experimental Protocol: RP-HPLC-ESI-MS

This protocol details the analysis of this compound using reversed-phase HPLC coupled with electrospray ionization mass spectrometry.

1. Sample Preparation and Extraction:

-

Extract urushiols from the sample matrix using an appropriate solvent such as acetone or ethanol.[8][12]

-

Filter the extract through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

-

HPLC System: Agilent 1100 Series or equivalent.[12]

-

Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm).[8]

-

Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.[8]

-

Flow Rate: 0.1 mL/min.[8]

-

Injection Volume: 5 µL.[8]

-

Detection: UV detection at 254, 260, and 280 nm, followed by ESI-MS.[13]

3. ESI-MS Analysis:

-

Mass Spectrometer: An ion trap or quadrupole mass spectrometer.[12]

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for catechols.

-

Data Acquisition: Full scan mode to identify the molecular ions of different urushiol congeners and tandem MS (MS/MS) to confirm their fragmentation patterns.[13]

Quantitative Data